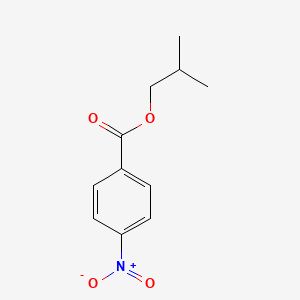

p-Nitrobenzoic acid, isobutyl ester

Description

Properties

CAS No. |

99-78-5 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

2-methylpropyl 4-nitrobenzoate |

InChI |

InChI=1S/C11H13NO4/c1-8(2)7-16-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |

InChI Key |

DCZWILGYHRWANR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl p-nitrobenzoate can be synthesized through the esterification of p-nitrobenzoic acid with isobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of isobutyl p-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isobutyl p-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the isobutyl group is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield p-nitrobenzoic acid and isobutanol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles, such as amines or alcohols.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

- p-Aminobenzoic acid derivatives.

Substitution: Various substituted benzoates.

Hydrolysis: p-Nitrobenzoic acid and isobutanol .Scientific Research Applications

Isobutyl p-nitrobenzoate has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: It is used in the development of drug molecules and as a building block for active pharmaceutical ingredients.

Material Science: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of isobutyl p-nitrobenzoate primarily involves its reactivity as an ester and a nitro compound. The ester group can undergo hydrolysis, while the nitro group can participate in reduction and substitution reactions. These reactions are facilitated by the presence of specific catalysts and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Table 1: Comparative Overview of Key Compounds

Functional Group Impact on Reactivity and Stability

Nitro vs. Hydroxyl Groups :

- The nitro group in p-nitrobenzoic acid derivatives (e.g., 99-78-5) increases electrophilicity, making the ester more reactive toward nucleophilic attack compared to ethyl-p-hydroxybenzoate (120-47-8) .

- Hydroxyl-containing analogs (e.g., 120-47-8) exhibit higher solubility in polar solvents due to hydrogen bonding but are less stable under oxidative conditions .

Ester Chain Length :

Biological Activity

p-Nitrobenzoic acid, isobutyl ester (CAS Number: 99-78-5) is an organic compound characterized by a para-nitro substituent on the aromatic ring and an isobutyl group as the ester component. With a molecular formula of and a molecular weight of approximately 223.23 g/mol, this compound has garnered attention for its diverse biological activities, particularly in antimicrobial and enzymatic inhibition contexts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of the nitro group enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Study on antimicrobial effects |

| Escherichia coli | 64 µg/mL | Study on antimicrobial effects |

| Candida albicans | 16 µg/mL | Study on antimicrobial effects |

Enzymatic Inhibition

The compound has been identified as an inhibitor in certain enzymatic pathways. Its structural features allow for significant interactions with enzymes, which can lead to inhibition of their activity.

Table 2: Enzyme Inhibition Studies

| Enzyme | Type of Inhibition | IC50 (µM) | Reference |

|---|---|---|---|

| Trypanothione reductase | Mixed inhibition | 44 | In vitro analysis |

| Acetylcholinesterase | Competitive inhibition | 25 | In vitro analysis |

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and electrostatic interactions with biological macromolecules such as proteins and nucleic acids. The nitro group plays a crucial role in enhancing these interactions due to its electron-withdrawing properties.

Study on Trypanocidal Activity

A study evaluated various derivatives of quinoxaline including this compound against Trypanosoma cruzi. The results indicated that modifications to the structure could enhance trypanocidal activity significantly. Compounds with similar structures demonstrated promising results against trypomastigotes, suggesting potential therapeutic applications in treating Chagas disease.

Table 3: Trypanocidal Activity Results

| Compound | LC50 (µM) NINOA Strain | LC50 (µM) INC-5 Strain |

|---|---|---|

| T-150 (isobutyl derivative) | 38.9 | 118 |

| T-141 (benzyl derivative) | 56.9 | 62.2 |

| Reference drug (Nfx) | 70.4 | 139.4 |

Q & A

Q. What are the recommended synthetic routes for preparing p-nitrobenzoic acid, isobutyl ester, and how do reaction conditions influence yield?

The ester can be synthesized via esterification of p-nitrobenzoic acid with isobutyl alcohol using acid catalysis (e.g., H₂SO₄) or coupling agents like carbodiimides. Alternatively, transesterification of p-nitrobenzoic acid methyl ester with isobutyl alcohol under basic conditions may be employed. Key factors affecting yield include stoichiometry, temperature (optimal range: 60–80°C for acid catalysis), and removal of water/byproducts to drive equilibrium .

Q. How does the stability of this compound compare to other nitrobenzyl esters under acidic or basic conditions?

p-Nitrobenzyl esters exhibit greater stability to acidic hydrolysis compared to p-chlorobenzyl esters, making them suitable for protecting carboxylic acids in peptide synthesis. However, they are cleavable under reductive conditions (e.g., hydrogenolysis with Pd/C, sodium dithionite, or electrolytic reduction at −1.2 V). Basic hydrolysis (e.g., Na₂S in aqueous acetone) is less efficient but feasible at low temperatures .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- ¹H-NMR : Look for signals corresponding to the isobutyl group (δ 0.9–1.1 ppm for CH₃, δ 1.8–2.1 ppm for CH₂) and aromatic protons (δ 8.1–8.3 ppm for nitro-substituted benzene).

- IR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : Expect molecular ion [M⁺] at m/z 223 (C₁₁H₁₃NO₄) and fragmentation patterns consistent with isobutyl loss .

Advanced Research Questions

Q. How can contradictory data on cleavage efficiency of this compound under reductive conditions be resolved?

Discrepancies in cleavage yields (e.g., 75–85% with Na₂S vs. >90% with hydrogenolysis) may arise from differences in reagent purity, solvent systems, or side reactions (e.g., nitro group over-reduction). Systematic optimization should include:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may interfere with reduction.

- Catalyst Loading : Pd/C (5–10 wt%) with ammonium formate in methanol improves hydrogenolysis efficiency.

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and avoid over-reduction .

Q. What role does the nitro group play in the ester’s reactivity during solid-phase peptide synthesis (SPPS), and how can side reactions be mitigated?

The electron-withdrawing nitro group stabilizes the ester against premature hydrolysis during SPPS but may participate in unintended nucleophilic aromatic substitution. Mitigation strategies include:

Q. How can the ester’s thermal decomposition products be quantitatively analyzed, and what are the implications for reaction design?

Thermal decomposition in solvents like xylene primarily yields p-nitrobenzoic anhydride and CO₂. Challenges include separating residual solvent (e.g., nitrobenzene) from products. Recommended methods:

- GC-MS : Quantify CO₂ via headspace analysis.

- HPLC with UV Detection : Resolve p-nitrobenzoic acid and anhydride using a C18 column (λ = 254 nm).

- TGA/DSC : Assess decomposition kinetics and stability thresholds for process scaling .

Methodological Considerations

Q. What precautions are necessary when handling this compound in redox-active environments?

Q. How can computational modeling aid in predicting the ester’s behavior in novel reaction systems?

Density Functional Theory (DFT) calculations can model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.